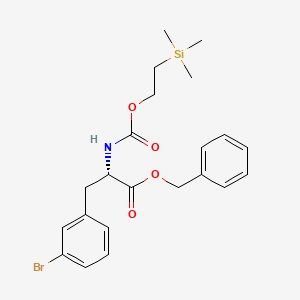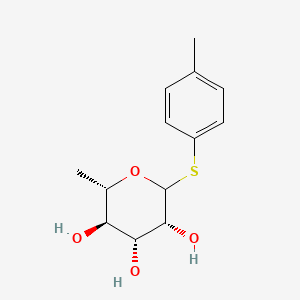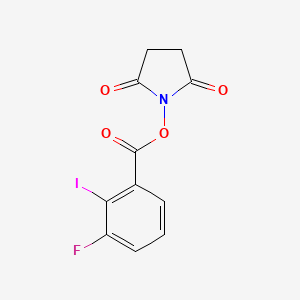
(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde, benzylamine, and (S)-2-aminopropanoic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used in studies to understand enzyme inhibition mechanisms due to its specific structural features.
Protein-Ligand Interactions: Helps in studying interactions between proteins and small molecules.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Diagnostic Agents: May be used in the development of diagnostic agents due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in these interactions, often leading to enantioselective binding. The bromophenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance lipophilicity, aiding in membrane permeability.
類似化合物との比較
Similar Compounds
®-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The enantiomer of the compound, which may have different biological activities.
Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The racemic mixture, which lacks the enantioselectivity of the (S)-enantiomer.
Uniqueness
The (S)-enantiomer is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its ®-enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high enantioselectivity, such as in drug development and asymmetric synthesis.
特性
IUPAC Name |
benzyl (2S)-3-(3-bromophenyl)-2-(2-trimethylsilylethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO4Si/c1-29(2,3)13-12-27-22(26)24-20(15-18-10-7-11-19(23)14-18)21(25)28-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMSVHGURPRON-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8196424.png)









![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)

![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)
